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Compound of Interest

Compound Name: AZD5597

Cat. No.: B1683948 Get Quote

AZD5597: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-

depth overview of the core physicochemical properties, biological activity, and relevant

experimental considerations for the potent cyclin-dependent kinase (CDK) inhibitor, AZD5597.

This guide is intended to serve as a comprehensive resource to facilitate further investigation

and application of this compound in a research setting.

Core Physicochemical Properties
AZD5597 is an imidazole pyrimidine amide derivative with excellent physicochemical properties

that make it suitable for intravenous dosing.[1][2] A summary of its key quantitative data is

presented below for easy reference and comparison.
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Property Value Source(s)

Molecular Formula C23H28FN7O [3][4]

Molecular Weight 437.52 g/mol [3]

IUPAC Name

(S)-(4-((5-fluoro-4-(1-isopropyl-

2-methyl-1H-imidazol-5-

yl)pyrimidin-2-yl)amino)phenyl)

(3-(methylamino)pyrrolidin-1-

yl)methanone

[4]

CAS Number 924641-59-8 [4][5]

Appearance Solid powder [3][4]

Purity >98% [3][4]

Solubility

Soluble in DMSO, Ethanol,

Water, and Methanol.[3][5]

Insoluble in water.[4]

[3][4][5]

Boiling Point 679.0 ± 65.0 °C at 760 mmHg [3]

Density 1.32 ± 0.1 g/cm³ [3]

InChI Key
NTSDIJMNXYJJNG-

SFHVURJKSA-N
[3][4]

SMILES

CC1=NC=C(N1C(C)C)C2=NC(

=NC=C2F)NC3=CC=C(C=C3)

C(=O)N4C--INVALID-LINK--

CC4

[4]

Storage Conditions

Dry, dark, and at 0 - 4 °C for

short term (days to weeks) or

-20 °C for long term (months to

years).[4]

[4]

Biological Activity and Mechanism of Action
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AZD5597 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1

and CDK2 with high affinity.[4][5][6] CDKs are key regulators of the cell cycle, and their

dysregulation is a hallmark of many cancers.[7] By inhibiting CDK1 and CDK2, AZD5597
disrupts the cell cycle progression, leading to anti-proliferative effects in a range of cancer cell

lines.[1][2]

The primary mechanism of action of AZD5597 involves binding to the ATP-binding pocket of

CDK1 and CDK2, preventing the phosphorylation of their downstream substrates. This leads to

cell cycle arrest, primarily at the G1/S and G2/M transitions, and ultimately induces apoptosis in

cancer cells.

Below is a diagram illustrating the simplified signaling pathway affected by AZD5597.
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Simplified CDK1/2 Signaling Pathway and Inhibition by AZD5597
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AZD5597 inhibits CDK1 and CDK2, halting cell cycle progression.

Experimental Protocols
While specific, detailed experimental protocols for the synthesis and physicochemical

characterization of AZD5597 are not readily available in the public domain, this section outlines

general methodologies for key in vitro assays based on its known biological activity.
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In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of AZD5597 against its target kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of AZD5597 against

CDK1 and CDK2.

General Methodology:

Reagents and Materials: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes,

ATP, a suitable peptide or protein substrate (e.g., histone H1), kinase assay buffer, and a

detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

A dilution series of AZD5597 is prepared in an appropriate solvent (e.g., DMSO).

The kinase, substrate, and AZD5597 are incubated together in the assay buffer in a

microplate format.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of product formed (phosphorylated substrate) or

ATP consumed is quantified using a suitable detection method.

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
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Workflow for In Vitro Kinase Inhibition Assay
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A generalized workflow for determining kinase inhibitor potency.

Cell Proliferation Assay
This assay measures the effect of AZD5597 on the growth of cancer cell lines.
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Objective: To determine the half-maximal effective concentration (EC50) or half-maximal

growth inhibitory concentration (GI50) of AZD5597 in various cancer cell lines.

General Methodology:

Cell Culture: Cancer cell lines of interest (e.g., LoVo, SW620) are cultured under standard

conditions.[5]

Procedure:

Cells are seeded into 96-well plates and allowed to adhere overnight.

A serial dilution of AZD5597 is added to the wells.

Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[6]

Cell viability or proliferation is assessed using a suitable method, such as:

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.[6]

MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell

viability.

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP as an indicator of

metabolically active cells.

EC50/GI50 values are determined from the dose-response curves.

In Vivo Efficacy Studies
AZD5597 has demonstrated anti-tumor activity in preclinical in vivo models.[5]

Objective: To evaluate the anti-tumor efficacy of AZD5597 in a xenograft mouse model.

General Methodology:

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted

with human cancer cells (e.g., SW620 colon adenocarcinoma).[5]
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Dosing: Once tumors reach a palpable size, mice are treated with AZD5597 (e.g., 15 mg/kg)

via a suitable route of administration, such as intraperitoneal injection, on an intermittent

schedule.[5][6]

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and

general health are also monitored.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, and the anti-tumor effect of AZD5597 is assessed by comparing the tumor growth in the

treated group to the control group.

The logical relationship between the physicochemical properties, in vitro activity, and in vivo

efficacy of AZD5597 is depicted in the diagram below.
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Key properties of AZD5597 leading to its in vivo efficacy.

This technical guide provides a foundational understanding of AZD5597 for research purposes.

For specific experimental applications, further optimization of the outlined protocols may be

necessary. It is also recommended to consult the primary literature for more detailed

information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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